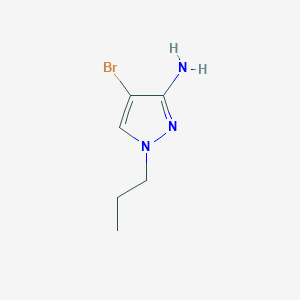

4-bromo-1-propyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-propylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-2-3-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODULXDXOQZQPMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Pyrazole Heterocycles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. numberanalytics.comresearchgate.net Their unique structural and electronic properties make them versatile building blocks in organic synthesis and medicinal chemistry. mdpi.comnih.gov The pyrazole (B372694) ring is a common feature in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comnumberanalytics.comglobalresearchonline.net This has led to their classification as a "privileged scaffold" in drug discovery. nih.gov

The reactivity of the pyrazole ring, characterized by a susceptibility to electrophilic substitution at the C4 position and nucleophilic attack at the C3 and C5 positions, allows for diverse functionalization. mdpi.com This chemical versatility has spurred extensive research into the synthesis of novel pyrazole derivatives with tailored properties for various applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comglobalresearchonline.netmdpi.com

The Focus on Substituted 3 Aminopyrazoles

Within the broad class of pyrazoles, 3-aminopyrazoles are particularly valuable intermediates in synthetic chemistry. mdpi.comresearchgate.net The presence of the amino group at the C3 position offers a reactive handle for further molecular modifications, making them key precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov

The synthesis of 3-aminopyrazoles is often achieved through the condensation of β-ketonitriles with hydrazines. chim.it This method allows for the introduction of various substituents onto the pyrazole (B372694) core, leading to a diverse library of compounds for research and development. The functionalization of the amino group and other positions on the pyrazole ring enables the fine-tuning of the molecule's steric and electronic properties, which is crucial for its interaction with biological targets. mdpi.com

Investigating 4 Bromo 1 Propyl 1h Pyrazol 3 Amine

Conventional Synthetic Routes to 4-Bromo-1H-pyrazol-3-amines

Traditional methods for the synthesis of the pyrazole core often rely on the principles of cycloaddition and condensation reactions. These routes have been foundational in accessing a wide variety of pyrazole derivatives.

Cycloaddition Reactions in Pyrazole Ring Formation

A primary and versatile method for constructing the pyrazole ring is through [3+2] cycloaddition reactions. beilstein-journals.orgacs.org This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. For instance, nitrile imines, often generated in situ from hydrazonyl halides, are widely used 1,3-dipoles that react with various alkynes to form pyrazoles. acs.org Another example is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. Specifically, the reaction between diazo compounds and alkynyl bromides can yield 4-bromo-substituted pyrazoles. organic-chemistry.org The regioselectivity of these reactions can often be controlled by the nature of the substituents on both the dipole and the dipolarophile. beilstein-journals.orgacs.org

The reaction of sydnones with alkynes also represents a classic [3+2] cycloaddition pathway to pyrazoles. acs.orgresearchgate.net Although early examples of this reaction were limited by harsh conditions and poor regioselectivity, recent advancements have overcome many of these challenges. acs.org

Condensation and Cyclization Protocols for Pyrazole Scaffold Assembly

The condensation of hydrazines with 1,3-dicarbonyl compounds, a method first reported by Knorr, remains a straightforward and common route to polysubstituted pyrazoles. mdpi.comrhhz.net The reaction of a hydrazine (B178648) derivative with a β-diketone can, however, lead to a mixture of regioisomers depending on which carbonyl group undergoes the initial nucleophilic attack. mdpi.com

To achieve specific substitution patterns, such as that in 4-bromo-1H-pyrazol-3-amines, modifications of this basic principle are employed. For example, the cyclocondensation of hydrazines with α,β-unsaturated ketones or aldehydes containing a suitable leaving group can provide a regioselective route to pyrazoles. mdpi.com An efficient protocol for the synthesis of 4-bromopyrazoles involves a three-component reaction of hydrazine, acetylacetone, and diethyl 2-bromomalonate. sioc-journal.cn In this process, the pyrazole is formed first and subsequently brominated. sioc-journal.cn

Another important strategy involves the cyclization of α,β-alkynic hydrazones, which can be formed in situ from the reaction of α,β-alkynic aldehydes with hydrazines. mdpi.com Subsequent treatment with an electrophilic bromine source can lead to the desired 4-bromopyrazole.

Modern Approaches in the Synthesis of N-Alkyl-4-bromo-1H-pyrazol-3-amines

In recent years, there has been a significant shift towards developing more efficient, sustainable, and rapid synthetic methods. rsc.org These modern techniques offer considerable advantages over traditional approaches, including reduced reaction times, higher yields, and milder reaction conditions. rsc.orgrsc.org

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of pyrazole derivatives. tandfonline.comrsc.org This technique significantly shortens reaction times, often increases product yields, and can lead to cleaner reactions with fewer byproducts compared to conventional heating methods. rsc.orgrsc.org The synthesis of pyrazoles under microwave irradiation often involves the cyclization of chalcones with hydrazine derivatives or the reaction of 1,3-dicarbonyl compounds with hydrazines. nih.govnih.gov For the synthesis of N-alkylated pyrazoles, microwave-assisted N-alkylation of a pre-formed pyrazole core is a common strategy. For instance, the reaction of a 4-bromopyrazole with an alkyl halide can be accelerated under microwave conditions.

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together, often with a small amount of liquid (liquid-assisted grinding or LAG), is a highly sustainable and efficient method. researchgate.netresearchgate.net This solvent-free or nearly solvent-free approach can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. researchgate.net A one-pot, three-component reaction involving grinding 3-chloro-2,4-pentanedione, a thiophenol, and hydrazine hydrate (B1144303) has been used to synthesize 4-(arylsulfanyl)pyrazoles in good yields. researchgate.net While direct mechanochemical synthesis of this compound has not been specifically detailed, the principles of mechanochemistry could be applied to the key bond-forming steps, such as the initial pyrazole ring formation or the subsequent N-alkylation. This approach offers significant advantages in terms of environmental friendliness and efficiency. rsc.orgresearchgate.net

Regioselective Synthesis of this compound

The synthesis of this compound necessitates a controlled, regioselective approach to ensure the correct placement of the propyl group at the N1 position, the amino group at C3, and the bromo group at C4. A plausible multi-step synthetic pathway can be designed based on established pyrazole chemistry. chim.it

A common and versatile method for the formation of the 3-aminopyrazole (B16455) core involves the condensation of a β-ketonitrile with a hydrazine derivative. chim.it In the case of this compound, the synthesis can be envisioned in two primary stages: first, the formation of the 1-propyl-1H-pyrazol-3-amine intermediate, followed by the regioselective bromination at the C4 position.

Step 1: Synthesis of 1-Propyl-1H-pyrazol-3-amine

The initial step involves the reaction of propylhydrazine (B1293729) with a suitable β-ketonitrile, such as cyanoacetone or a related compound. The reaction of an unsymmetrical hydrazine like propylhydrazine with a β-dicarbonyl equivalent can lead to the formation of two regioisomers: 1-propyl-1H-pyrazol-3-amine and 1-propyl-1H-pyrazol-5-amine. The regiochemical outcome of this condensation is influenced by several factors, including the nature of the substituents, the reaction conditions, and the nucleophilicity of the nitrogen atoms in the hydrazine. Generally, the more nucleophilic nitrogen atom of the alkylhydrazine attacks the carbonyl carbon first.

| Reactant 1 | Reactant 2 | Conditions | Major Product | Minor Product |

| Propylhydrazine | β-Ketonitrile | Ethanolic solution, reflux | 1-Propyl-1H-pyrazol-3-amine | 1-Propyl-1H-pyrazol-5-amine |

Step 2: Regioselective Bromination

Once 1-propyl-1H-pyrazol-3-amine is synthesized and isolated, the next step is the regioselective bromination of the pyrazole ring at the C4 position. The C4 position of the pyrazole ring is generally susceptible to electrophilic substitution. Various brominating agents can be employed for this purpose, such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. beilstein-archives.org The reaction conditions can be optimized to favor the formation of the desired 4-bromo isomer.

| Starting Material | Brominating Agent | Solvent | Product |

| 1-Propyl-1H-pyrazol-3-amine | N-Bromosuccinimide (NBS) | Dichloromethane or Acetonitrile | This compound |

An alternative one-pot approach could involve the reaction of a 1,3-dicarbonyl compound with propylhydrazine in the presence of a brominating agent, which could lead directly to the 4-bromopyrazole derivative. researchgate.net

Green Chemistry Principles in Aminopyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like aminopyrazoles to reduce environmental impact and improve efficiency. mdpi.com These principles can be integrated into the synthesis of this compound and its analogues at various stages.

Solvent-Free and Water-Based Syntheses: Traditional pyrazole syntheses often utilize volatile organic solvents. Green alternatives focus on minimizing or eliminating solvent use. Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical methods like ball-milling, can lead to shorter reaction times and higher yields. mdpi.comnih.govrsc.org Water has also been explored as a green solvent for the synthesis of pyrazole derivatives, offering advantages in terms of safety, cost, and environmental impact. researchgate.net

Catalysis: The use of heterogeneous or reusable catalysts is a cornerstone of green chemistry. For the synthesis of pyrazoles, solid acid catalysts like silica-supported sulfuric acid can replace homogeneous acids, simplifying work-up procedures and allowing for catalyst recycling. researchgate.net Phase-transfer catalysis presents another green approach for N-alkylation of pyrazoles, enabling reactions to occur under mild conditions without the need for strong bases or high temperatures. researchgate.net

Atom Economy: Green synthetic routes aim to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses and multi-component reactions are particularly effective in improving atom economy by reducing the number of separate purification steps and minimizing waste. researchgate.net

| Green Chemistry Approach | Application in Aminopyrazole Synthesis | Potential Benefits |

| Solvent-Free Synthesis | Microwave-assisted or mechanochemical reaction of a β-ketonitrile with propylhydrazine. mdpi.comnih.gov | Reduced solvent waste, shorter reaction times, potentially higher yields. |

| Aqueous Media | Condensation reaction in water, possibly with a surfactant or a water-soluble catalyst. researchgate.net | Environmentally benign, reduced cost and flammability hazards. |

| Heterogeneous Catalysis | Use of silica-supported sulfuric acid for the cyclization step. researchgate.net | Ease of catalyst separation and reuse, reduced corrosive waste. |

| Phase-Transfer Catalysis | N-propylation of a pre-formed pyrazole ring using a phase-transfer catalyst. researchgate.net | Mild reaction conditions, avoidance of strong bases. |

| Alternative Brominating Agents | Use of N-bromosaccharin as a stable, solid brominating agent. researchgate.net | Safer handling compared to liquid bromine. |

Post-Synthetic Functionalization of Pyrazole Derivatives

The presence of multiple functional groups in this compound—namely the C4-bromo substituent, the C3-amino group, and the pyrazole ring itself—offers numerous opportunities for post-synthetic modification to generate a library of diverse analogues.

Reactions at the C4-Bromo Position: The bromine atom at the C4 position is a versatile handle for introducing further complexity through various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines) couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position. nih.gov This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents.

Reactions involving the C3-Amino Group: The amino group at the C3 position can undergo a variety of transformations typical of primary amines. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of additional alkyl groups. researchgate.net

Formation of Schiff bases: Condensation with aldehydes or ketones. researchgate.net

Participation in the synthesis of fused heterocyclic systems: The amino group can act as a nucleophile in cyclization reactions with suitable bifunctional reagents to construct fused pyrazolo-pyrimidine, pyrazolo-triazine, or other polycyclic systems. rsc.org

Functionalization of the Pyrazole Ring: The pyrazole ring itself can undergo further functionalization. For instance, under specific conditions, C-H activation can be used to introduce substituents at other positions on the ring, although the existing substituents will direct this reactivity. nih.gov

| Functional Group | Type of Reaction | Reagents/Conditions | Potential Products |

| C4-Bromo | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-1-propyl-1H-pyrazol-3-amine |

| C4-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-1-propyl-1H-pyrazol-3-amine |

| C3-Amino | Acylation | Acyl chloride, base | N-(4-Bromo-1-propyl-1H-pyrazol-3-yl)amide |

| C3-Amino | Schiff Base Formation | Aldehyde, acid catalyst | N-(4-Bromo-1-propyl-1H-pyrazol-3-yl)imine |

| C3-Amino & Ring N | Cyclocondensation | 1,3-Diketone | Pyrazolo[1,5-a]pyrimidine derivatives |

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its susceptibility to electrophilic substitution is influenced by the existing substituents. The 3-amino group is a strong activating group, directing electrophiles to the ortho and para positions. In the case of this compound, the C4 position is already occupied by a bromine atom. Therefore, electrophilic substitution is anticipated to occur at the C5 position of the pyrazole ring. The electron-donating nature of the amino group enhances the electron density at this position, making it more susceptible to attack by electrophiles.

While specific studies on the electrophilic substitution of this compound are not extensively documented, the reactivity can be inferred from related pyrazole systems. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely proceed at the C5 position, provided that suitable reaction conditions are employed to overcome any deactivating effects of the N1-propyl group and the C4-bromo substituent.

Nucleophilic Reactivity at Amine and Bromine Positions

The primary amine group at the C3 position is a key site for nucleophilic reactions. It can readily undergo acylation, alkylation, and sulfonylation reactions. For instance, treatment with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. Similarly, reaction with alkyl halides can lead to secondary or tertiary amines, though careful control of stoichiometry is necessary to avoid over-alkylation.

The bromine atom at the C4 position is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, under forcing conditions or with the use of highly activated nucleophiles, displacement of the bromide may be possible. More commonly, the transformation of the C4-bromo group is achieved through metal-catalyzed reactions.

Metal-Catalyzed Cross-Coupling Reactions at the C4-Bromine Position (e.g., Suzuki, Sonogashira)

The bromine atom at the C4 position is well-suited for a variety of metal-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of the C4-bromo position with an organoboron compound, typically a boronic acid or ester. This reaction is a powerful tool for introducing new aryl, heteroaryl, or alkyl groups at the C4 position. A typical reaction would involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

| Reactant | Catalyst | Base | Solvent | Product |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 4-Aryl-1-propyl-1H-pyrazol-3-amine |

| Vinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | 4-Vinyl-1-propyl-1H-pyrazol-3-amine |

| Alkylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 4-Alkyl-1-propyl-1H-pyrazol-3-amine |

Sonogashira Coupling: This reaction, also catalyzed by palladium and typically requiring a copper(I) co-catalyst, allows for the formation of a carbon-carbon bond between the C4 position and a terminal alkyne. researchgate.netresearchgate.net This introduces an alkynyl substituent onto the pyrazole ring, which can be a valuable handle for further synthetic transformations. researchgate.net The reaction is generally carried out in the presence of a base, such as an amine (e.g., triethylamine (B128534) or diisopropylamine), which also often serves as the solvent. researchgate.net

| Reactant | Catalyst | Co-catalyst | Base/Solvent | Product |

| Terminal Alkyne | Pd(PPh₃)₄ | CuI | Triethylamine | 4-Alkynyl-1-propyl-1H-pyrazol-3-amine |

Functional Group Interconversions Involving the Amine Moiety

The 3-amino group can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of the molecule. vanderbilt.edu

Diazotization: Treatment of the 3-amino group with a source of nitrous acid (e.g., NaNO₂ in acidic solution) at low temperatures yields a diazonium salt. This intermediate is highly versatile and can undergo a range of subsequent reactions:

Sandmeyer Reaction: The diazonium group can be replaced by a variety of substituents, including halogens (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups, using the corresponding copper(I) salts.

Schiemann Reaction: The diazonium salt can be converted to a fluoro group by treatment with fluoroboric acid (HBF₄).

Deamination: The diazonium group can be replaced by a hydrogen atom upon treatment with a reducing agent like hypophosphorous acid (H₃PO₂).

Amide and Sulfonamide Formation: As mentioned previously, the amine can be readily converted to amides and sulfonamides through reaction with the corresponding acyl chlorides or sulfonyl chlorides. These derivatives can exhibit different chemical and biological properties compared to the parent amine.

Utilization as a Building Block in Complex Molecular Architectures

The multifaceted reactivity of this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems, particularly fused ring systems. nih.gov A prominent example is its use in the synthesis of pyrazolo[3,4-d]pyrimidines, which are structural analogs of purines and are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.gov

The general strategy involves the reaction of the 3-aminopyrazole with a suitable three-carbon electrophilic synthon. For instance, condensation with β-ketoesters, dicarbonyl compounds, or their equivalents can lead to the formation of the pyrimidine (B1678525) ring fused to the pyrazole core. The substituents at the N1, C3, and C4 positions of the starting pyrazole can be chosen to impart desired properties to the final pyrazolo[3,4-d]pyrimidine product. The bromine at the C4 position can be retained in the final product for further functionalization or can be involved in the cyclization process itself.

For example, the amine group can react with a dicarbonyl compound to form an enamine or imine, which then undergoes intramolecular cyclization to form the fused pyrimidine ring. The versatility of this approach allows for the generation of diverse libraries of pyrazolo[3,4-d]pyrimidine derivatives for biological screening. ekb.egtandfonline.com

Advanced Structural and Electronic Characterization

Spectroscopic Analysis for Structural Elucidation Beyond Basic Identification

Advanced spectroscopic methods are indispensable for a comprehensive understanding of the molecular structure of 4-bromo-1-propyl-1H-pyrazol-3-amine, moving beyond simple identification to a detailed analysis of its conformational and electronic characteristics.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

High-resolution NMR spectroscopy is a powerful tool for delineating the precise structure of this compound. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity of atoms within the molecule can be unequivocally established. semanticscholar.org For instance, in related N-substituted bromopyrazoles, the chemical shifts of the pyrazole (B372694) ring carbons are significantly influenced by the nature of the N-1 substituent. semanticscholar.org

In the ¹H NMR spectrum, the propyl group would exhibit characteristic signals corresponding to the methyl, methylene, and N-CH₂ protons, with their multiplicities and coupling constants providing clear evidence of their connectivity. The aromatic proton on the pyrazole ring would appear as a singlet. The position of the amino group protons can also be identified.

The ¹³C NMR spectrum provides further confirmation of the structure. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly informative. For example, in a series of substituted pyrazoles, the chemical shifts at positions 3 and 5 are sensitive to the tautomeric form present. nih.gov The carbon of the propyl group would also show distinct signals. The predictable shifts and coupling patterns in both ¹H and ¹³C NMR spectra allow for a complete assignment of the molecule's covalent framework.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (pyrazole ring) | 7.5 - 8.0 | - |

| NH₂ | 4.0 - 5.0 (broad) | - |

| N-CH₂ (propyl) | 3.8 - 4.2 | 45 - 55 |

| CH₂ (propyl) | 1.6 - 2.0 | 22 - 28 |

| CH₃ (propyl) | 0.8 - 1.2 | 10 - 15 |

| C3 (pyrazole) | - | 145 - 155 |

| C4 (pyrazole) | - | 90 - 100 |

| C5 (pyrazole) | - | 130 - 140 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound. The IR spectrum would be characterized by distinct absorption bands corresponding to the N-H stretching vibrations of the amine group, typically appearing in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the propyl group and the pyrazole ring would be observed around 2850-3100 cm⁻¹. nist.gov

The C=N and C=C stretching vibrations within the pyrazole ring would give rise to bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 500-700 cm⁻¹.

Raman spectroscopy provides complementary information. For instance, in the analysis of 4-bromopyrazole, Raman spectra have been used to identify key vibrational modes. nih.gov The symmetric stretching of the pyrazole ring would be a strong band in the Raman spectrum.

Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |

| Aromatic (C-H) | C-H Stretch | 3000 - 3100 |

| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 |

| C-N Stretch | C-N Stretch | 1250 - 1350 |

| C-Br Stretch | C-Br Stretch | 500 - 700 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₇H₁₁BrN₄. nih.govrsc.orgnih.gov The presence of the bromine atom would be readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). researchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrazoles involve the loss of small molecules like HCN and N₂. researchgate.netresearchgate.net For this compound, one would expect to see fragmentation of the propyl chain, as well as cleavage of the pyrazole ring. The initial fragmentation might involve the loss of a propyl radical or a smaller fragment like propene. Subsequent fragmentation could involve the loss of the bromine atom or the amino group. The analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure and provides further evidence for the proposed connectivity. researchgate.net

Tautomerism Studies of 4-Bromo-1H-pyrazol-3-amine Systems

Pyrazoles, including 4-bromo-1H-pyrazol-3-amine systems, can exist as different tautomers, which are isomers that readily interconvert through the migration of a proton. nih.govencyclopedia.pub This phenomenon, known as tautomerism, significantly influences the chemical and physical properties of these compounds.

Annular Prototropic Tautomerism in Pyrazoles

The most common form of tautomerism in pyrazoles is annular prototropic tautomerism, which involves the movement of a proton between the two nitrogen atoms of the pyrazole ring. nih.govresearchgate.net In the case of an unsubstituted or symmetrically substituted pyrazole, the two tautomers are identical. However, for an asymmetrically substituted pyrazole like a 3-aminopyrazole (B16455) derivative, the two tautomeric forms are distinct and will have different stabilities. encyclopedia.pub

For 4-bromo-1H-pyrazol-3-amine, the tautomeric equilibrium would exist between 4-bromo-1H-pyrazol-3-amine and 4-bromo-2H-pyrazol-3-amine. Theoretical calculations and experimental studies on related pyrazole systems have shown that the position of this equilibrium is influenced by the nature and position of the substituents on the pyrazole ring. nih.govfu-berlin.de Electron-donating groups and electron-withdrawing groups can favor different tautomeric forms.

Solvent Effects on Tautomeric Equilibria

The equilibrium between tautomers is often sensitive to the surrounding environment, particularly the solvent. The polarity of the solvent can play a crucial role in stabilizing one tautomer over another. mdpi.com For instance, polar solvents may favor the more polar tautomer through hydrogen bonding or dipole-dipole interactions. fu-berlin.de

Studies on related pyrazole systems have shown that the tautomeric equilibrium can shift significantly when the solvent is changed from a nonpolar solvent like benzene (B151609) to a polar protic solvent like methanol (B129727) or a polar aprotic solvent like DMSO. nih.govmdpi.com This phenomenon, known as solvatochromism, can be observed through changes in the UV-Vis absorption spectrum of the compound in different solvents. acs.orgnih.gov Computational studies using density functional theory (DFT) have also been employed to predict the effect of different solvents on the tautomerization of 4-bromo substituted 1H-pyrazoles, indicating that the reaction rate is dependent on the solvent's dielectric constant. Therefore, a comprehensive study of this compound would involve characterizing its tautomeric equilibrium in a range of solvents to fully understand its chemical behavior.

Solid-State Structural Analysis (e.g., X-ray Crystallography)

As of the latest available research, detailed solid-state structural analysis through techniques such as X-ray crystallography has not been publicly documented for the specific compound this compound. While crystallographic data is available for structurally related pyrazole derivatives, this information does not extend to the propyl-substituted amine variant specified.

The determination of a crystal structure through X-ray diffraction is a pivotal step in understanding the precise three-dimensional arrangement of atoms and molecules within a crystalline solid. This analysis provides fundamental data, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the repeating unit of the crystal.

Atomic Coordinates: The exact position of each atom within the unit cell.

Bond Lengths and Angles: Precise measurements of the distances and angles between atoms in the molecule.

Intermolecular Interactions: Insights into how molecules are packed together in the solid state, including hydrogen bonding and other non-covalent interactions.

Without experimental X-ray crystallographic data for this compound, a definitive analysis of its solid-state conformation, packing arrangement, and intermolecular forces remains speculative. Such information is crucial for fields ranging from materials science to medicinal chemistry, as the solid-state structure can significantly influence a compound's physical properties, such as solubility, melting point, and stability.

Further research and the successful crystallization of this compound would be required to generate the experimental data necessary for a comprehensive solid-state structural characterization.

Computational and Theoretical Investigations of 4 Bromo 1 Propyl 1h Pyrazol 3 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to describe the distribution of electrons and predict a molecule's geometry, energy, and reactivity. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of molecules. nih.gov This approach is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state. researchgate.netnih.gov For 4-bromo-1-propyl-1H-pyrazol-3-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would elucidate the precise bond lengths, bond angles, and dihedral angles of its lowest energy conformation. nih.govnih.gov These geometric parameters are crucial for all subsequent computational analyses, including the prediction of spectroscopic data and molecular docking studies. nih.gov Furthermore, DFT provides key energetic information, such as total energy and heat of formation, which are vital for assessing the molecule's thermodynamic stability. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly applied to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov Studies on similar pyrazole (B372694) compounds have shown that DFT can predict chemical shifts with a high degree of accuracy when compared to experimental data, although the choice of functional and basis set can influence the results. nih.govresearchgate.net Similarly, the calculation of harmonic vibrational frequencies can predict the compound's Infrared (IR) spectrum. researchgate.net These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure. While specific data for this compound is not published, the table below illustrates the type of output expected from such calculations.

Illustrative Predicted Spectroscopic Data for this compound

Note: The following data is hypothetical and serves to illustrate the expected output from DFT calculations. Actual values would require a specific computational study.| Parameter | Atom/Group | Predicted Value |

|---|---|---|

| ¹H-NMR Chemical Shift (ppm) | H on C5 of pyrazole ring | ~7.5 ppm |

| NH₂ protons | ~4.0 - 5.0 ppm (broad) | |

| Propyl chain protons (N-CH₂) | ~3.9 ppm | |

| ¹³C-NMR Chemical Shift (ppm) | C3-NH₂ of pyrazole ring | ~150 ppm |

| C4-Br of pyrazole ring | ~90 ppm | |

| C5 of pyrazole ring | ~130 ppm | |

| Key IR Frequencies (cm⁻¹) | N-H stretch (amine) | ~3300 - 3400 cm⁻¹ |

| C=N stretch (pyrazole ring) | ~1550 - 1600 cm⁻¹ |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While QM calculations describe a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. eurasianjournals.comnih.gov An MD simulation of this compound, typically in a simulated aqueous environment, would track the movements and interactions of every atom based on a classical force field. nih.gov This technique is essential for exploring the molecule's conformational landscape, revealing how the flexible propyl chain rotates and folds, and how the amine group interacts with surrounding solvent molecules. eurasianjournals.com By running simulations for tens to hundreds of nanoseconds, researchers can observe the stability of the compound's structure and identify its most populated conformations, which is critical for understanding how it might adapt its shape to fit into a biological target's binding site. nih.govnih.gov

In Silico Modeling of Ligand-Target Interactions (Pre-clinical Focus)

A primary goal of computational chemistry in drug discovery is to predict how a small molecule (a ligand) will interact with a biological macromolecule (a target), such as a protein or enzyme. nih.govnih.gov This in silico modeling is crucial in the pre-clinical phase to identify promising drug candidates.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov For this compound, this would involve taking its optimized 3D structure (from DFT) and computationally fitting it into the active site of a relevant biological target. Given that many pyrazole derivatives show activity as kinase inhibitors, a likely target for such a study could be a protein kinase like Aurora A or a Cyclin-Dependent Kinase (CDK). nih.gov The docking algorithm samples numerous possible binding poses and scores them, with the top-ranked pose representing the most likely binding mode. nih.gov This pose reveals specific interactions, such as hydrogen bonds between the ligand's amine group and amino acid residues in the protein's active site, or hydrophobic interactions involving the propyl chain and pyrazole ring. nih.govniscpr.res.in

Binding Energy Calculations and Interaction Hotspot Identification

Following molecular docking, more rigorous methods are used to estimate the binding affinity between the ligand and the target. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a common approach to calculate the binding free energy of the protein-ligand complex. nih.gov This value provides a more accurate prediction of how strongly the ligand binds to the protein. A lower binding energy suggests a more stable and potent interaction. mdpi.com These calculations also allow for the decomposition of the total binding energy into contributions from individual amino acid residues. This process identifies "interaction hotspots"—the key residues in the binding pocket that are most critical for the ligand's affinity and stability. nih.gov For this compound, identifying these hotspots would be essential for guiding future modifications to the molecule to enhance its binding potency and selectivity for a specific target. nih.govacs.org

Illustrative Molecular Docking Results for this compound with a Putative Kinase Target

Note: The following data is hypothetical and for illustrative purposes only. Actual results depend on the specific kinase target and docking software used.| Parameter | Description | Illustrative Value/Finding |

|---|---|---|

| Binding Energy (kcal/mol) | Predicted free energy of binding. More negative values indicate stronger affinity. | -8.5 kcal/mol |

| Key Hydrogen Bonds | Hydrogen bonds formed between the ligand and protein residues. | Amine (NH₂) with Asp145; Pyrazole N2 with Leu83 |

| Interaction Hotspots | Key amino acid residues contributing significantly to the binding energy. | Asp145 (H-bond), Val65 (hydrophobic), Leu132 (hydrophobic) |

| Binding Pose Description | Orientation of the ligand within the active site. | The pyrazole core is positioned in the hydrophobic pocket, with the amine group acting as a hydrogen bond donor. The propyl chain extends towards a solvent-exposed region. |

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry has emerged as an indispensable tool for elucidating the intricate mechanistic pathways of chemical reactions involving heterocyclic compounds like pyrazole derivatives. By modeling reactions at a molecular level, researchers can investigate transition states, reaction intermediates, and activation energies, providing insights that are often difficult to obtain through experimental methods alone. For a substituted pyrazole such as this compound, computational studies can unravel the mechanisms of its synthesis and subsequent functionalization reactions.

A fundamental reaction in the synthesis of this compound is the N-alkylation of a pyrazole precursor. The alkylation of pyrazoles can lead to different regioisomers, and computational models are crucial for predicting and explaining the observed selectivity. mdpi.com Density Functional Theory (DFT) is a widely used quantum mechanical method for these investigations, offering a good balance between accuracy and computational cost. researchgate.net

For instance, the N-propylation of a 4-bromo-3-aminopyrazole precursor with a propyl halide can be computationally modeled to elucidate the reaction pathway. The general mechanism involves the nucleophilic attack of one of the pyrazole's ring nitrogen atoms on the electrophilic carbon of the propylating agent. Computational analysis of this SN2 reaction would involve locating the transition state (TS) and calculating its energy relative to the reactants and products. The geometry of the transition state, including the forming N-C bond and the breaking C-halogen bond, can be precisely characterized.

Theoretical calculations can also clarify the role of the solvent and other reaction conditions. By performing calculations in the gas phase and with various solvent models, the effect of the medium on the reaction's energy profile can be quantified. This helps in understanding why certain solvents or bases favor the formation of one isomer over another.

The following data table represents a hypothetical reaction energy profile for the N-propylation of a 4-bromo-3-aminopyrazole, as would be determined by a typical DFT study. The energies are illustrative of the data generated in such computational investigations.

| Step | Species | Description | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Reactants | 4-bromo-3-aminopyrazole + Propyl Bromide | 0.0 |

| 2 | Transition State (TS) | N-C bond forming, C-Br bond breaking | +22.5 |

| 3 | Products | This compound + HBr | -15.0 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for the N-alkylation of pyrazole derivatives. It does not represent experimentally verified energies for the specific reaction of this compound.

Furthermore, computational studies can explore subsequent reactions, such as further functionalization of the pyrazole ring. For example, the bromine at the C4 position can be a site for transition-metal-catalyzed cross-coupling reactions. rsc.org Theoretical chemistry can model the catalytic cycle of such reactions, including oxidative addition, transmetalation, and reductive elimination steps, to predict the feasibility and outcome of these transformations.

Pre Clinical Biological Research and Structure Activity Relationship Sar Studies

In Vitro Biological Activity Profiling of 4-Bromo-1-propyl-1H-pyrazol-3-amine Derivatives

The in vitro evaluation of this compound derivatives has revealed a range of biological activities, primarily through enzyme inhibition, receptor interaction, and modulation of cellular pathways. These studies are crucial for identifying lead compounds and understanding their therapeutic potential at a molecular level.

Enzyme Inhibition Studies (e.g., PDE10A, MAO-B)

The pyrazole (B372694) core is a privileged structure for designing enzyme inhibitors, and derivatives of this compound have been investigated for their effects on enzymes such as phosphodiesterase 10A (PDE10A) and monoamine oxidase-B (MAO-B).

Phosphodiesterase 10A (PDE10A) Inhibition: PDE10A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) and is highly expressed in the medium spiny neurons of the striatum. nih.govfrontiersin.org Its inhibition is a therapeutic strategy for central nervous system (CNS) disorders like schizophrenia and Huntington's disease. nih.govfrontiersin.org While direct studies on this compound are limited, the broader class of pyrazole-containing compounds has been extensively explored as PDE10A inhibitors. researchgate.netnih.gov The general strategy involves designing molecules that can fit into the enzyme's active site, with various pyrazole derivatives showing high potency and selectivity. frontiersin.org

Monoamine Oxidase-B (MAO-B) Inhibition: MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine, and its inhibition is a validated approach for treating Parkinson's disease. chemrxiv.org Pyrazole and pyrazoline derivatives have been identified as potent and selective MAO-B inhibitors. researchgate.net Structure-activity relationship studies on pyrazoline derivatives have shown that substitutions on the pyrazole ring are critical for activity. For instance, some studies indicate that the presence of a bromine atom can influence selectivity between MAO-A and MAO-B isoforms. researchgate.netnih.gov Research on various heterocyclic scaffolds suggests that specific structural features can lead to highly potent and reversible MAO-B inhibition. nih.govmdpi.com For example, studies on pyridazinone-dithiocarbamate hybrids and other complex heterocyclic systems have identified compounds with nanomolar inhibitory concentrations against human MAO-B (hMAO-B). nih.gov

Table 1: MAO-B Inhibition by Representative Pyrazole and Heterocyclic Derivatives

| Compound Class | Representative Compound/Derivative | Target | IC₅₀ | Selectivity | Reference |

|---|---|---|---|---|---|

| Coumarin-pyridazine hybrids | 7-Bromo-3-(6-bromopyridazin-3-yl)-2H-chromen-2-one | hMAO-B | 60 nM | Selective for MAO-B | nih.gov |

| Pyrazoline derivatives | Derivative with unsubstituted ring A and substituted ring C | hMAO-A | Potent inhibition | Selective for MAO-A | researchgate.net |

| Pyrazoline derivatives | Derivative with unsubstituted ring A and without ring C | hMAO-B | Active | Selective for MAO-B | researchgate.net |

| Pyridoxine-resveratrol hybrids | Compound 17 | hMAO-B | 0.01 µM | Selective for MAO-B | nih.gov |

| N-propargylamine-hydroxypyridinone hybrids | Compound 21 | hMAO-B | 0.083 µM | SI for hMAO-B = 73.5 | nih.gov |

IC₅₀: Half maximal inhibitory concentration; SI: Selectivity Index.

Receptor Binding Assays and Ligand-Target Specificity

Receptor binding assays are used to determine the affinity of a ligand for a specific biological receptor. The pyrazole scaffold has been incorporated into molecules targeting various receptors. For instance, Fipronil, a 5-aminopyrazole derivative, acts as an antagonist of the GABA-A receptor. nih.gov Other studies have explored pyrazole derivatives for their ability to bind to estrogen receptors. nih.gov

While specific receptor binding data for this compound itself is not extensively documented in the reviewed literature, the known interactions of its structural analogs suggest the potential for this chemical class to bind to various protein targets. The amine and bromo-substituted pyrazole core provides a platform for designing ligands with specific three-dimensional conformations capable of fitting into receptor binding pockets. Further research, including competitive binding assays and molecular modeling, would be necessary to identify specific receptor targets for this compound and its derivatives.

Cell-Based Assays for Cellular Pathway Modulation (e.g., antiproliferative effects in research cell lines without direct clinical claims)

The antiproliferative activity of pyrazole derivatives has been a major focus of preclinical research. alfred.edu Cell-based assays using various cancer cell lines are employed to assess the ability of these compounds to inhibit cell growth and viability.

A very close analog, 4-bromo-1-methyl-1H-pyrazol-3-amine, has been noted for its potential anticancer activities, serving as a building block for more complex pharmaceutical agents. Studies on other structurally related compounds, such as N-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide, have investigated their antiproliferative profiles. researchgate.net Furthermore, pyrazole-4-sulfonamide derivatives have been synthesized and tested for their in vitro antiproliferative activity against cell lines like U937, demonstrating that the pyrazole scaffold is a viable starting point for developing agents that modulate cell growth pathways. nih.govacs.org

Table 2: Antiproliferative Activity of Representative Pyrazole Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative (Comp. 4j) | Huh7 (Liver), MCF7 (Breast), HCT116 (Colon) | IC₅₀ | 1.6 µM, 3.3 µM, 1.1 µM | nih.gov |

| Pyrazole-4-sulfonamide derivatives | U937 (Leukemia) | IC₅₀ | Data presented in study | nih.govacs.org |

| N-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide | Triticum aestivum (Phytobiological test) | Root elongation inhibition | Profile evaluated | researchgate.net |

IC₅₀: Half maximal inhibitory concentration.

Exploration of Potential Molecular Targets and Mechanisms of Action

To understand how this compound derivatives exert their biological effects, researchers investigate their interactions with specific molecular targets that are key players in cellular signaling pathways.

Kinase Interaction Studies (e.g., CDK, EGFR, BRAF)

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. alfred.edu The pyrazole scaffold is a well-established core structure for numerous kinase inhibitors. mdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov Numerous pyrazole derivatives have been designed and evaluated as CDK inhibitors, with a particular focus on CDK2. nih.gov For example, a series of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives were found to be potent and selective CDK2 inhibitors, inducing cell cycle arrest and apoptosis. nih.gov Another study identified novel pyrazole derivatives with IC₅₀ values in the low micromolar range against CDK2/cyclin A2. rsc.org

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a tyrosine kinase that, when overactivated, can drive tumor growth. Several classes of pyrazole derivatives have been synthesized and shown to be potent EGFR inhibitors. tandfonline.comtandfonline.comnih.gov For instance, certain naphthalene-pyrazole derivatives exhibited strong cytotoxicity against cancer cell lines like HepG2, with one compound showing an EGFR inhibitory IC₅₀ of 0.31 µM. tandfonline.comnih.gov Pyrazolo[3,4-d]pyrimidine derivatives have also demonstrated significant EGFR inhibition, with IC₅₀ values as low as 0.034 µM. rsc.org

BRAF Inhibition: The BRAF kinase is another important target in cancer therapy, particularly in melanomas harboring the BRAF V600E mutation. youtube.comecancer.org The FDA-approved drug Encorafenib, used for BRAF-mutated melanoma, features a pyrazole ring, highlighting the importance of this scaffold in targeting this specific kinase. mdpi.com

Table 3: Kinase Inhibition by Representative Pyrazole Derivatives

| Compound Class | Target Kinase | IC₅₀ | Reference |

|---|---|---|---|

| Pyrazole derivative (Comp. 9) | CDK2/cyclin A2 | 0.96 µM | rsc.org |

| 4-benzoylamino-1H-pyrazole-3-carboxamide (DC-K2in212) | CDK2 | Potent and selective | nih.gov |

| Naphthalene-pyrazole derivative (Comp. 4a) | EGFR | 0.31 µM | tandfonline.comnih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (Comp. 16) | EGFR | 0.034 µM | rsc.org |

| Pyrazole-containing drug | BRAF | Approved drug (Encorafenib) | mdpi.com |

IC₅₀: Half maximal inhibitory concentration.

Tubulin Polymerization Modulation

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. mdpi.com Compounds that interfere with tubulin polymerization are effective anticancer agents. Several studies have identified pyrazole and pyrazoline derivatives as potent tubulin polymerization inhibitors. nih.govresearchgate.net These compounds often act by binding to the colchicine (B1669291) binding site on β-tubulin, which disrupts microtubule formation, leading to mitotic arrest and apoptosis. mdpi.com

A recent study highlighted a series of 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors, with one lead compound showing an IC₅₀ of 1.87 µM for tubulin inhibition and potent antiproliferative activity against the MCF-7 breast cancer cell line (IC₅₀ = 38.37 nM). Pyrazoline derivatives bearing a 3,4,5-trimethoxyphenyl moiety, a feature common in many colchicine-site binders, have also shown significant inhibition of tubulin polymerization. nih.gov

Table 4: Tubulin Polymerization Inhibition by Representative Pyrazole Derivatives

| Compound Class | Activity Metric | Result | Mechanism | Reference |

|---|---|---|---|---|

| 3-Amino-5-phenylpyrazole derivative | Tubulin Polymerization IC₅₀ | 1.87 µM | Targets colchicine-binding site | |

| 3-Amino-5-phenylpyrazole derivative | Antiproliferative (MCF-7) IC₅₀ | 38.37 nM | Induces G2/M arrest and apoptosis | |

| Pyrazoline derivative (Comp. 3q) | Tubulin Polymerization Inhibition | Comparable to Colchicine | - | nih.gov |

| Naphthyl-pyrazoline hybrid (Vc) | Tubulin Polymerization IC₅₀ | 1.47 µM | - | researchgate.net |

IC₅₀: Half maximal inhibitory concentration.

DNA Intercalation or Interaction

The potential for pyrazole derivatives to interact with DNA is an area of active investigation, with some studies indicating that these compounds can induce DNA damage in cancer cells. For instance, certain hybrid pyrazole-based chalcones have been shown to cause DNA fragmentation in pancreatic and breast cancer cell lines. Specifically, treatment with these compounds led to a significant increase in DNA damage, as measured by the comet assay, when compared to untreated control cells. This suggests that the pyrazole scaffold, as part of a larger molecular structure, can contribute to interactions with DNA, ultimately leading to cell death in cancerous tissues. While direct evidence of DNA intercalation by this compound itself is not extensively documented, the broader class of pyrazole derivatives has demonstrated the capacity for such interactions, often influenced by the specific substituents on the pyrazole ring.

Structure-Activity Relationship (SAR) Studies of Substituted Pyrazoles

The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole core. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups influence the pharmacological profile of these compounds.

Impact of N-Alkyl Substitution on Biological Profiles

The substitution at the N1 position of the pyrazole ring, such as the propyl group in this compound, plays a significant role in modulating the biological activity of the molecule. Studies on various pyrazole derivatives have shown that the introduction of N-alkyl or N-aryl groups can influence their inhibitory activity against various enzymes. For example, in a series of pyrazole-based inhibitors of meprin α and β, N-substitution with different lipophilic moieties, including methyl and phenyl groups, resulted in a decrease in activity compared to the unsubstituted analogue. nih.gov This suggests that the size and nature of the N-substituent are critical for optimal interaction with the target protein. nih.gov In some cases, increasing the length of an aliphatic chain at the N1 position has been associated with higher anti-inflammatory activity. mdpi.com Conversely, for other targets, N-substitution can sometimes lead to a decrease in binding affinity. nih.gov The specific impact of the N-propyl group on the biological profile of this compound would depend on the specific biological target being investigated.

Role of Amine Functionality at C3 in Molecular Recognition

The amine group at the C3 position of the pyrazole ring is a key functional group that plays a crucial role in molecular recognition and biological activity. nih.govnih.gov 3-Aminopyrazoles are versatile building blocks in medicinal chemistry and are known to interact with a variety of biological targets, including kinases and other enzymes. nih.govnih.gov The amine group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the active site of a target protein. nih.gov This hydrogen bonding capability is often essential for the compound's inhibitory activity. SAR studies of 3-aminopyrazole (B16455) derivatives have shown that the presence and positioning of this amine group are critical for their biological effects. nih.gov For example, in a series of kinase inhibitors, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core was identified as a key pharmacophore responsible for targeting the kinase. nih.gov The amine functionality at C3, in concert with other substituents on the pyrazole ring, dictates the compound's ability to bind to its biological target with high affinity and selectivity. nih.gov

Development as Molecular Probes for Biological Systems

The inherent fluorescent properties and synthetic versatility of pyrazole derivatives make them promising candidates for the development of molecular probes for bioimaging and sensing applications. nih.govnih.gov These probes can be designed to detect specific ions or molecules within biological systems, providing valuable insights into cellular processes. nih.gov The fluorescence of pyrazole-based probes can be modulated by the introduction of various substituents, including electron-donating or highly conjugated groups. nih.gov The pyrazole scaffold itself can act as a key coordination site for metal ions, leading to changes in the probe's photophysical properties upon binding. nih.gov For instance, pyrazole-based chemosensors have been developed for the detection of various metal ions such as Fe³⁺, Cu²⁺, and Al³⁺. nih.gov While the specific development of this compound as a molecular probe is not extensively detailed, the structural features of substituted pyrazoles, in general, provide a strong foundation for their application in this area. The combination of the pyrazole core, the N-propyl group, the C4-bromo substituent, and the C3-amine functionality could be leveraged to design novel probes with specific sensing capabilities.

Emerging Research Applications and Future Directions

Advanced Material Science Applications of Pyrazole (B372694) Derivatives

The unique structural and electronic properties of the pyrazole ring make its derivatives highly suitable for applications in advanced material science. jetir.org These applications range from sensitive chemical sensors to components in next-generation electronics and protective coatings.

Pyrazole derivatives have been successfully employed as chemosensors for detecting a variety of analytes, including metal ions and anions. nih.govrsc.org Their ability to form stable complexes with metal ions, coupled with their photophysical properties, allows for the development of colorimetric and fluorescent probes. nih.govrsc.org These sensors offer rapid response times, high sensitivity, and good selectivity, making them valuable tools for environmental monitoring and biological imaging. nih.govrsc.org For instance, pyrazole-based chemosensors have been designed for the detection of Fe³⁺, Al³⁺, and other metal ions with low limits of detection. nih.gov

In the realm of organic electronics, pyrazole derivatives are being investigated for their potential in Organic Light-Emitting Diodes (OLEDs). researchgate.net Their inherent fluorescence and charge-transporting capabilities make them promising candidates for use in the emissive layers of OLED devices. researchgate.netresearchgate.net Research has shown that incorporating pyrazoline derivatives, a related class of compounds, can lead to bright and efficient blue and green light emission. researchgate.net Furthermore, the use of pyrazolone (B3327878) derivative ligands in gadolinium (Gd) complexes has been shown to enhance the efficiency of OLEDs by acting as hole trappers. scispace.com

Another significant application of pyrazole derivatives is in the prevention of metal corrosion. ku.ac.aenih.govresearchgate.netsemanticscholar.org These compounds can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. ku.ac.ae The nitrogen atoms and delocalized π-electrons in the pyrazole ring facilitate strong coordination with the metal surface. ku.ac.ae Studies have demonstrated that pyrazole derivatives can achieve high inhibition efficiencies, in some cases up to 98%, for the corrosion of metals like carbon steel in acidic environments. ku.ac.aeresearchgate.net

Table 1: Performance of Pyrazole-Based Materials in Various Applications

| Application | Pyrazole Derivative Type | Key Performance Metric | Reference |

| Chemosensor | Pyridine-pyrazole dye | Limit of Detection for Fe³⁺: 57 nM | nih.gov |

| Chemosensor | Pyrazole-based probe | Limit of Detection for Al³⁺: 62 nM | nih.gov |

| OLED | Pyrazoline phenyl derivative | Efficacy up to 10.63 cd/A | researchgate.net |

| Corrosion Inhibitor | Dimethyl-1H-pyrazole derivative | Maximum Inhibition Efficiency: 94% | researchgate.net |

| Corrosion Inhibitor | Pyrazolone derivative | Inhibition Efficiency for Copper: 90.1% |

Interdisciplinary Research Integrating 4-Bromo-1-propyl-1H-pyrazol-3-amine

The diverse functionalities of pyrazole derivatives inherently foster interdisciplinary research, bridging chemistry, material science, biology, and medicine. The potential applications of this compound in areas such as chemosensing and electronics necessitate collaboration between synthetic chemists and materials scientists to design and fabricate novel devices. nih.govresearchgate.net

Furthermore, the established biological activities of many pyrazole compounds open up avenues for research at the intersection of chemistry and biology. researchgate.net The exploration of this compound as a potential therapeutic agent would require a concerted effort from medicinal chemists for lead optimization, and biologists for target identification and validation. researchgate.net The development of pyrazole-based fluorescent probes for bioimaging is another area where chemists and biologists can collaborate to create tools for visualizing cellular processes.

Methodological Advancements in Pyrazole Synthesis and Characterization

The synthesis of pyrazole derivatives has seen significant advancements, moving from classical condensation reactions to more sophisticated and efficient methods. researchgate.net Modern approaches include microwave-assisted synthesis, solvent-free techniques, and the use of green catalysts, all of which contribute to more sustainable and efficient chemical production. researchgate.netnih.gov

Recent research has highlighted several innovative synthetic strategies. mdpi.comnih.gov For instance, the use of nano-ZnO as a catalyst has been shown to be highly efficient for the synthesis of 1,3,5-substituted pyrazoles, offering high yields and short reaction times. mdpi.com Other novel methods include the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes. mdpi.comnih.gov These advancements provide a toolkit of methodologies that could be adapted for the efficient and regioselective synthesis of this compound and its derivatives. The characterization of these compounds has also evolved, with advanced spectroscopic techniques providing detailed structural information. researchgate.netmdpi.com

Table 2: Modern Synthetic Methodologies for Pyrazole Derivatives

| Method | Catalyst/Conditions | Key Advantage | Reference |

| Condensation | Nano-ZnO | Excellent yield (95%), short reaction time | mdpi.com |

| Cycloaddition | Silver-catalyzed | Highly regioselective, exceptional yields (up to 99%) | mdpi.com |

| One-pot regioselective synthesis | Pd-nanoparticles in PEG-400/H₂O | Environmentally friendly medium | mdpi.com |

| Microwave-assisted synthesis | Solvent-free | Short reaction times, high yields | mdpi.com |

Unexplored Biological Pathways and Novel Target Identification for Pyrazole-based Compounds

Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov This has spurred significant research into identifying the biological targets and pathways through which these compounds exert their effects. While some pyrazole-based drugs are already in clinical use, there remains a vast, unexplored landscape of biological pathways that could be modulated by novel pyrazole scaffolds. nih.gov

The search for new therapeutic agents often involves screening compound libraries against a wide array of biological targets. Given its structural novelty, this compound represents a candidate for inclusion in such screening campaigns. This could lead to the identification of novel protein interactions and the elucidation of previously unknown biological pathways. For example, pyrazole derivatives have been investigated as inhibitors of various kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. alfred.edu

Computational Design of Next-Generation Pyrazole Scaffolds for Research Purposes

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.netconnectjournals.com Techniques such as molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies are routinely used to accelerate the design and optimization of novel compounds. researchgate.netconnectjournals.com These computational approaches can be powerfully applied to the design of next-generation pyrazole scaffolds based on the this compound framework.

Molecular docking simulations, for instance, can predict the binding affinity of a compound to a specific biological target, allowing for the rational design of more potent inhibitors. nih.govnih.gov This approach has been successfully used to design pyrazole-based anticancer agents that target tubulin polymerization. nih.gov Similarly, computational methods can be employed to predict the electronic and photophysical properties of pyrazole derivatives, guiding the design of new materials for OLEDs and chemosensors. connectjournals.com By leveraging these in silico tools, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.